N-(1H-benzimidazol-2-ylmethyl)-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of benzodiazole, fluorophenyl, nitro, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and pyrazole intermediates. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the coupling reactions under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzodiazole or pyrazole rings.
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole and pyrazole derivatives, such as:
Uniqueness
What sets N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H15FN6O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[(4-fluorophenyl)methyl]-5-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15FN6O3/c20-13-7-5-12(6-8-13)11-25-16(9-18(24-25)26(28)29)19(27)21-10-17-22-14-3-1-2-4-15(14)23-17/h1-9H,10-11H2,(H,21,27)(H,22,23) |
InChI Key |
KFOGNQKBIPCNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=NN3CC4=CC=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
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